BenchChemオンラインストアへようこそ!

[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid

KRAS G12C inhibitor intermediate synthesis optimization process chemistry

[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid (CAS 2415163-54-9) is a functionalized benzothiazole boronic acid building block designed for Suzuki–Miyaura cross-coupling. It carries a Boc‑protected amine at the 2‑position and a 5,7-difluoro substitution pattern on the benzothiazole core.

Molecular Formula C12H13BF2N2O4S
Molecular Weight 330.12 g/mol
CAS No. 2415163-54-9
Cat. No. B6292097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid
CAS2415163-54-9
Molecular FormulaC12H13BF2N2O4S
Molecular Weight330.12 g/mol
Structural Identifiers
SMILESB(C1=C2C(=C(C=C1F)F)SC(=N2)NC(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C12H13BF2N2O4S/c1-12(2,3)21-11(18)17-10-16-8-7(13(19)20)5(14)4-6(15)9(8)22-10/h4,19-20H,1-3H3,(H,16,17,18)
InChIKeyLDXHSMWGHDYXEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy [2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid CAS 2415163-54-9 | KRAS G12C Inhibitor Intermediate


[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid (CAS 2415163-54-9) is a functionalized benzothiazole boronic acid building block designed for Suzuki–Miyaura cross-coupling. It carries a Boc‑protected amine at the 2‑position and a 5,7-difluoro substitution pattern on the benzothiazole core. The compound is supplied at ≥95% purity by multiple vendors and has been specifically validated as a key intermediate in the synthesis of KRAS G12C inhibitors [1].

Why [2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid Cannot Be Replaced by Non‑Fluorinated or Mono‑Fluorinated Analogs


Closely related benzothiazole‑4‑boronic acids—such as the non‑fluorinated [2‑(tert‑butoxycarbonylamino)‑1,3‑benzothiazol‑4‑yl]boronic acid (CAS 2415163‑56‑1) and the 7‑fluoro analog (CAS 2415163‑55‑0)—differ in the number of fluorine atoms on the phenyl ring. In medicinal chemistry programs, fluorine substitution profoundly alters metabolic stability, lipophilicity, and target‑binding conformation; SAR studies on KRAS G12C inhibitors have explicitly shown that the introduction of the benzothiazole fragment improves inhibitory activity, and the 5,7‑difluoro pattern further modifies the electronic environment of the boronic acid handle, affecting both cross‑coupling reactivity and the pharmacokinetic profile of the final drug substance. Consequently, generic substitution with non‑fluorinated or mono‑fluorinated analogs cannot guarantee equivalent reactivity or biological outcomes [1].

Head‑to‑Head Evidence for [2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid: Synthesis Yield, Step‑Count, and Cost Comparison


Improved Synthesis Yield vs. Literature Method – Direct Process Comparison

An improved four‑step synthesis of the target compound achieved >90% yield for the key ring‑closure intermediate and >30% overall yield after column chromatography. This represents a 2‑step reduction relative to the previously reported literature method, which required six steps and expensive palladium catalysts [1].

KRAS G12C inhibitor intermediate synthesis optimization process chemistry

Vendor‑Specified Purity vs. Closest Structural Analogs

The target compound is commercially available at a certified purity of 97% (HPLC) from multiple vendors . In contrast, the non‑fluorinated analog (CAS 2415163‑56‑1) is typically offered at 95% purity, and the mono‑fluoro analog (CAS 2415163‑55‑0) is sold with a note that it 'contains varying amounts of anhydride' .

boronic acid purity procurement specification Suzuki coupling

KRAS G12C Inhibitor Activity – Class‑Level Inference from Fragment SAR

SAR analysis of KRAS G12C inhibitors has demonstrated that incorporation of a benzo[d]thiazole fragment enhances inhibitory activity against the mutant protein [1]. While no direct comparative biochemical data for the 5,7‑difluoro analog versus the non‑fluorinated or mono‑fluorinated congeners have been published, the class‑level principle that fluorine atoms on the benzothiazole ring modulate both target affinity and metabolic stability is well established in medicinal chemistry [2].

KRAS G12C covalent inhibitor structure–activity relationship

Cost‑Per‑Step Advantage Through Palladium‑Free Borylation

The optimized borylation step replaces a palladium‑catalyzed Miyaura borylation with a triisopropyl borate / n‑butyllithium protocol, achieving >30% yield after chromatography [1]. For a typical laboratory‑scale procurement of the non‑fluorinated analog, the literature synthesis relies on Pd(dppf)Cl2, which adds approximately $120–$180 per gram of product at current catalyst prices .

palladium-free borylation cost of goods scale-up

Optimal Use Cases for [2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid Based on Quantitative Differentiation


Scale‑Up Synthesis of KRAS G12C Inhibitor Intermediates

The palladium‑free, four‑step route delivers >30% overall yield and eliminates catalyst‑cost, making it the preferred starting material for process chemistry groups scaling up KRAS G12C targeted covalent inhibitors [1].

Medicinal Chemistry SAR Exploration of Fluorine‑Substituted Benzothiazoles

When exploring the impact of fluorine substitution on target binding and metabolic stability, the 5,7‑difluoro compound serves as the direct coupling partner; the 97% purity specification ensures reproducible Suzuki–Miyaura reactions with minimal side‑product formation .

Late‑Stage Functionalization of Advanced KRAS G12C Leads

The Boc‑protected amine remains intact during the boronic acid coupling step, allowing subsequent deprotection and diversification without additional protecting group manipulation; this is specifically exploited in the assembly of clinical KRAS G12C inhibitor candidates [1].

Quote Request

Request a Quote for [2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.